Heliantriol B2 Exhibits Superior Cytotoxic Potency Against Human Leukemic Cells Relative to Reference Antitumor Agent Dequalinium
In a direct comparative cytotoxicity study of three pentacyclic triterpenes (calenduladiol, faradiol, and Heliantriol B2) against human leukemic cell lines, Heliantriol B2 demonstrated the highest cytotoxic activity and exceeded the potency of the clinically relevant reference compound dequalinium (DQA) [1].
| Evidence Dimension | Cytotoxicity (24-hour IC50) |
|---|---|
| Target Compound Data | NB4 cells: 1.98 ± 0.12 μM; K562 cells: 3.52 ± 0.14 μM |
| Comparator Or Baseline | Dequalinium (DQA): activity lower than Heliantriol B2 in both cell lines |
| Quantified Difference | Heliantriol B2 IC50 values lower than DQA; exact DQA IC50 values not reported in primary source |
| Conditions | MTT viability assay; 24 h treatment; NB4 (acute promyelocytic leukemia) and K562 (chronic myelogenous leukemia) human cell lines |
Why This Matters
This establishes Heliantriol B2 as a higher-potency cytotoxic agent than a known antitumor reference compound in leukemic models, providing procurement justification for oncology-focused natural product research programs.
- [1] Vela Gurovic MS, Díaz Lanza AM, Boyano Adánez MC, et al. Cytotoxic effects induced by combination of heliantriol B2 and dequalinium against human leukemic cell lines. Phytother Res. 2011;25(4):603-610. doi:10.1002/ptr.3310 View Source
